molecular formula C7H15BrClN2O2P B12698015 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- CAS No. 104149-15-7

2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)-

Cat. No.: B12698015
CAS No.: 104149-15-7
M. Wt: 305.54 g/mol
InChI Key: ZJVAVRRLTFVZIP-CQSZACIVSA-N
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Description

2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- is a complex organic compound that belongs to the class of oxazaphosphorines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- typically involves multi-step organic reactions. Common starting materials include phosphoramidites and halogenated ethyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted oxazaphosphorines and their derivatives.

Scientific Research Applications

2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It may target DNA, enzymes, or other cellular components.

    Pathways Involved: The pathways often involve the inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: Another oxazaphosphorine used in chemotherapy.

    Ifosfamide: Similar in structure and used for similar therapeutic purposes.

Uniqueness

2H-1,3,2-Oxazaphosphorin-2-amine, tetrahydro-N-(2-bromoethyl)-3-(2-chloroethyl)-, 2-oxide, (S)- is unique due to its specific halogenated ethyl groups, which may confer distinct reactivity and biological activity compared to other oxazaphosphorines.

Properties

CAS No.

104149-15-7

Molecular Formula

C7H15BrClN2O2P

Molecular Weight

305.54 g/mol

IUPAC Name

(2R)-N-(2-bromoethyl)-3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15BrClN2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1

InChI Key

ZJVAVRRLTFVZIP-CQSZACIVSA-N

Isomeric SMILES

C1CN([P@](=O)(OC1)NCCBr)CCCl

Canonical SMILES

C1CN(P(=O)(OC1)NCCBr)CCCl

Origin of Product

United States

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